molecular formula C41H51N3O10 B6302173 5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt CAS No. 402944-22-3

5'-O-Dmt-thymidine 3'-o-succinate triethylammonium salt

Cat. No.: B6302173
CAS No.: 402944-22-3
M. Wt: 745.9 g/mol
InChI Key: FOWSKALJTKBTQC-PMGSZYTFSA-N
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Description

5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt is a nucleoside analogue extensively utilized in biomedical research. This compound is particularly influential in the investigation of intricate genetic ailments, including cancer, due to its ability to impede DNA and RNA enhancement.

Preparation Methods

The synthesis of 5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt involves the protection of thymidine at the 5’-hydroxyl group with a dimethoxytrityl group. The 3’-hydroxyl group is then esterified with succinic anhydride to form the succinate ester. The final step involves the formation of the triethylammonium salt by reacting the succinate ester with triethylamine .

Chemical Reactions Analysis

5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the succinate group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the succinate group can be hydrolyzed under acidic or basic conditions to yield thymidine and succinic acid.

Scientific Research Applications

5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block in the synthesis of various nucleoside analogues.

    Biology: The compound is used to study DNA and RNA synthesis and repair mechanisms.

    Medicine: It is utilized in the development of antiviral and anticancer therapies by inhibiting viral replication and cancer cell proliferation.

    Industry: The compound is employed in the production of oligonucleotides for research and therapeutic purposes

Mechanism of Action

The mechanism of action of 5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt involves its incorporation into DNA or RNA strands during synthesis. This incorporation disrupts the normal function of the nucleic acids, leading to the inhibition of DNA and RNA enhancement. The compound targets specific enzymes involved in nucleic acid synthesis, thereby impeding the replication of viral and cancerous cells.

Comparison with Similar Compounds

5’-O-Dmt-thymidine 3’-o-succinate triethylammonium salt is unique due to its specific structure and functional groups. Similar compounds include:

    5’-O-Dmt-thymidine: Lacks the succinate and triethylammonium groups, making it less effective in certain applications.

    Thymidine 3’-succinate: Does not have the dimethoxytrityl protection, which affects its stability and reactivity.

    Thymidine 3’-phosphorofluoridothioates: These compounds have different functional groups, leading to distinct reactivity and applications

This compound’s unique combination of functional groups and protective groups makes it particularly valuable in research and therapeutic applications.

Properties

IUPAC Name

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O10.C6H15N/c1-22-20-37(34(42)36-33(22)41)30-19-28(47-32(40)18-17-31(38)39)29(46-30)21-45-35(23-7-5-4-6-8-23,24-9-13-26(43-2)14-10-24)25-11-15-27(44-3)16-12-25;1-4-7(5-2)6-3/h4-16,20,28-30H,17-19,21H2,1-3H3,(H,38,39)(H,36,41,42);4-6H2,1-3H3/t28-,29+,30+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSKALJTKBTQC-PMGSZYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402944-22-3
Record name 5'-O-(4,4-Dimethoxytrityl)-thymidine-3'-succinate, TEA salt
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